molecular formula C18H15N3O4S2 B2555283 3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1798674-89-1

3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2555283
CAS No.: 1798674-89-1
M. Wt: 401.46
InChI Key: LGJLRJOLAMYIEL-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetically designed small molecule of significant interest in early-stage drug discovery and pharmacological research. Its structure incorporates a benzo[d]oxazole core linked via a sulfonamide group to a hybrid biheteroaryl system containing pyridine and thiophene moieties. This specific architecture suggests potential for multi-target engagement and high-affinity binding to various enzymes and receptors. Compounds featuring benzoxazole and sulfonamide groups are frequently investigated for their anti-inflammatory properties, particularly for their potential to modulate key inflammatory pathways such as the arachidonic acid pathway involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . The integration of the thiophene and pyridine rings, which are privileged structures in medicinal chemistry, further enhances the molecule's potential as a scaffold for developing antiviral agents and kinase inhibitors . Researchers can utilize this compound as a key chemical tool for probing inflammatory cascades, studying enzyme inhibition mechanisms, or as a lead structure for the design and synthesis of novel therapeutics targeting a range of conditions, from chronic inflammatory diseases to specific viral infections and oncology targets.

Properties

IUPAC Name

3-methyl-2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-21-16-7-15(2-3-17(16)25-18(21)22)27(23,24)20-9-12-6-14(10-19-8-12)13-4-5-26-11-13/h2-8,10-11,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJLRJOLAMYIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H15N3O4S2C_{18}H_{15}N_{3}O_{4}S_{2} with a molecular weight of approximately 401.46 g/mol. It contains a thiophene ring, which is known for contributing to various biological activities due to its electron-rich nature and ability to interact with biological targets.

PropertyValue
Molecular FormulaC18H15N3O4S2
Molecular Weight401.46 g/mol
CAS Number1798520-36-1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. In particular, derivatives of benzoxazole have shown selective antibacterial effects against Gram-positive bacteria.

A study conducted on related benzoxazole derivatives found that certain compounds displayed significant activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined, revealing that modifications in the structure influenced the antimicrobial potency significantly .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis25
Compound BE. coli50
3-Methyl DerivativeB. subtilisTBD

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer (PC3) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a comparative study, the compound was evaluated alongside other known anticancer agents. Results indicated that it effectively reduced cell viability in treated cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
A54920
PC318

Case Studies and Research Findings

  • Antibacterial Screening : A study screened various derivatives for antibacterial activity against standard strains, revealing selective efficacy against Gram-positive bacteria with varying MIC values.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly inhibited the growth of multiple cancer cell lines, with varying degrees of potency depending on structural modifications.
  • Inflammation Models : Preliminary studies indicate potential anti-inflammatory activity; however, further research is needed to elucidate its mechanisms and efficacy.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of benzo[d]oxazole compounds often demonstrate effectiveness against a range of bacterial and fungal pathogens. The presence of the thiophene and pyridine moieties enhances its interaction with microbial targets, potentially disrupting their cellular functions.

Anticancer Activity

The anticancer potential of 3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has been evaluated through various in vitro assays. The compound shows promising results against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : A study published in a peer-reviewed journal demonstrated the synthesis and evaluation of various benzo[d]oxazole derivatives, including the compound . The findings indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential as a therapeutic agent against resistant strains .
  • Anticancer Mechanism : In vitro studies conducted on MDA-MB-231 and A549 cell lines revealed that the compound induces apoptosis through caspase activation and alters cell cycle progression. These findings were corroborated by flow cytometry and Western blot analyses, highlighting its potential as a lead compound for further development .
  • Anti-inflammatory Activity : A recent molecular docking study indicated that this compound binds effectively to the active site of 5-lipoxygenase, suggesting its potential utility in managing inflammatory conditions such as asthma and arthritis .

Comparison with Similar Compounds

Benzo[d]oxazole vs. 1,3,4-Oxadiazole Derivatives

Compounds such as 5-(4-(((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile (, Compound 1) and 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(3-(pyrimidin-5-yl)phenyl)-1,3,4-oxadiazole (, Compound 5i) replace the benzo[d]oxazole core with 1,3,4-oxadiazole. For example, oxadiazole-containing compounds in exhibited moderate to high yields (12–58%) and were evaluated as glycogen synthase kinase-3α (GSK-3α) inhibitors, suggesting a role in oncology .

Thiazolidinone and Thiadiazole Analogs

Compounds like 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide () and N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (, Compound 73) share the sulfonamide group but incorporate thiazolidinone or dihydrobenzo[d]oxazine cores. These analogs highlight the importance of the sulfonamide moiety in mediating interactions with enzymes like perforin () .

Substituent Modifications

Pyridine-Thiophene vs. Pyrimidine/Phenyl Groups

The (5-(thiophen-3-yl)pyridin-3-yl)methyl group in the target compound contrasts with pyrimidine or phenyl substituents in analogs such as 2-(3,4-Dimethoxybenzyl)-5-(3-(4,5-dimethylpyridin-3-yl)phenyl)-1,3,4-oxadiazole (, Compound 5j).

Fluorine and Methyl Substitutions

Fluorine-containing analogs like 5-(5-(((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)pyridin-2-yl)-2-fluorobenzonitrile (, Compound 4) demonstrate how electronegative substituents can modulate metabolic stability and binding affinity. The target compound lacks halogens but includes a methyl group, which may reduce polarity and increase lipophilicity .

Enzyme Inhibition Profiles

Data Tables

Research Findings and Implications

  • Synthetic Challenges : The absence of yield data for the target compound suggests unresolved synthetic hurdles, contrasting with high-yield analogs like , Compound 5k (97%) .
  • Biological Potential: Based on sulfonamide-mediated activity in analogs (e.g., , Compound 73), the target compound may warrant evaluation in immune-related or oncology assays .

Q & A

Q. Q1: What are the optimal synthetic routes for 3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how can purity be ensured?

Methodology :

  • Stepwise assembly : Begin with constructing the benzo[d]oxazole core via cyclization of 2-aminophenol derivatives with carbonyl sources. Sulfonamide introduction can follow via nucleophilic substitution using sulfonyl chlorides .
  • Heterocyclic coupling : Attach the thiophene-pyridine moiety via Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) to ensure regioselectivity .
  • Purity control : Use HPLC (≥95% purity threshold) and recrystallization in polar aprotic solvents (DMF/H₂O mixtures) to minimize byproducts .

Q. Q2: Which spectroscopic techniques are critical for structural validation?

Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl regiochemistry) and sulfonamide linkage .
  • FT-IR : Identify key functional groups (C=O stretch ~1700 cm⁻¹, S=O stretches ~1150–1350 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for sulfur/nitrogen .

Advanced Synthetic Challenges

Q. Q3: How can tautomeric or stereochemical ambiguities in the benzo[d]oxazole core be resolved?

Methodology :

  • X-ray crystallography : Resolve tautomerism (e.g., oxazole vs. oxazolone forms) and confirm stereochemistry at chiral centers .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict stable tautomers and compare with experimental NMR shifts .

Q. Q4: What strategies mitigate low yields in sulfonamide coupling reactions?

Methodology :

  • Optimized stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to drive the reaction .
  • Flow chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve reaction control and scalability .

Biological & Mechanistic Studies

Q. Q5: How can this compound be evaluated for kinase inhibition or anti-inflammatory activity?

Methodology :

  • Kinase assays : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
  • Cytokine profiling : Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA to assess anti-inflammatory potential .

Q. Q6: What computational tools predict target engagement or ADMET properties?

Methodology :

  • Molecular docking (AutoDock Vina) : Screen against kinase X-ray structures (PDB) to prioritize targets .
  • ADMET prediction : Use SwissADME or ADMETLab to assess solubility (LogP), CYP450 interactions, and bioavailability .

Data Contradictions & Reproducibility

Q. Q7: How to address discrepancies in biological activity across studies?

Methodology :

  • Batch variability analysis : Compare purity (HPLC), stereochemistry (chiral HPLC), and salt forms (e.g., trifluoroacetate vs. free base) between studies .
  • Dose-response curves : Validate activity across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

Q. Q8: Why might synthetic yields vary between labs?

Methodology :

  • Reagent sourcing : Ensure consistency in palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvent dryness (e.g., anhydrous DMF) .
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (temperature, catalyst loading) and optimize reproducibility .

Derivative Design & SAR

Q. Q9: What substituent modifications enhance target selectivity?

Methodology :

  • Bioisosteric replacement : Swap thiophene with furan or pyrazole to modulate electronic effects and hydrogen bonding .
  • Fragment-based screening : Use SPR or thermal shift assays to identify high-affinity fragments for hybrid designs .

Q. Q10: How to prioritize derivatives for in vivo testing?

Methodology :

  • In vitro triage : Filter candidates by solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assays) .
  • In silico PK modeling : Predict clearance (CL) and volume of distribution (Vd) using GastroPlus or Simcyp .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.